
ID-8
Descripción general
Descripción
ID-8 es un derivado del indol que funciona como un inhibidor de la familia de quinasas reguladas por fosforilación de tirosina de doble especificidad (DYRK) . Este compuesto es conocido por su capacidad de mantener la autorrenovación y pluripotencia de las células madre embrionarias, lo que lo convierte en una herramienta valiosa en la investigación de células madre .
Aplicaciones Científicas De Investigación
Regenerative Medicine
Kidney Injury Recovery
ID-8 has shown promise in stimulating the proliferation of human kidney tubular epithelial cells after acute injury. In a high-throughput screening study, this compound was identified as a top candidate that significantly increased cell numbers and the incorporation of modified thymidine analogs, indicating active cell proliferation in vitro. The compound demonstrated efficacy in both two-dimensional and three-dimensional culture systems, suggesting its potential as a therapeutic agent for acute kidney injury (AKI) .
Study | Cell Type | Injury Model | Effect of this compound |
---|---|---|---|
High-Throughput Screening | Human Kidney Tubular Epithelial Cells | Hypoxia, Cadmium Chloride, Cyclosporin A, Polymyxin B | Increased proliferation post-injury |
Oncology Applications
Ovarian Cancer Models
This compound is utilized in syngeneic mouse models to study ovarian cancer. The ID8-Luc model allows researchers to investigate tumor responses to checkpoint inhibitors. In studies, treatment with anti-PD-1 and anti-PD-L1 antibodies resulted in significant tumor regression, highlighting the model's utility for testing immunotherapeutic strategies . The model also provides insights into the mechanisms of tumor progression and immune response.
Model | Treatment | Response | Median Survival |
---|---|---|---|
ID8-Luc Ovarian Cancer Model | Anti-PD-1, Anti-PD-L1 | 100% Tumor-Free Survival | 35-40 days |
Neuroscience Research
Neural Lineage Specification
This compound has been studied for its effects on neural lineage specification. It acts as a specific inhibitor of DYRK1A, influencing the differentiation pathways of human embryonic stem cells (hESCs). Research indicates that while this compound promotes self-renewal under certain conditions, its most significant effect is inhibiting differentiation stimuli when combined with WNT3A . This specificity makes it a valuable tool for understanding neural development and potential therapeutic applications in neurodegenerative diseases.
Study Focus | Effect of this compound | Key Findings |
---|---|---|
Neural Lineage Specification | Inhibition of differentiation | Modest promotion of self-renewal; significant inhibition of WNT3A-induced differentiation |
Mechanistic Insights
Kinase Inhibition Profile
This compound exhibits a selective inhibition profile among various kinases. It has been screened against a panel of human protein kinases and shown high specificity for DYRK1A and DYRK1B while demonstrating minimal activity against other kinases such as DYRK2 and DYRK4. This selectivity is crucial for developing targeted therapies with reduced off-target effects .
Kinase Target | IC50 (nM) | Activity Level |
---|---|---|
DYRK1A | <100 | High |
DYRK1B | <200 | High |
DYRK2 | >1000 | Low |
GSK3B | 280-450 | Moderate |
Mecanismo De Acción
ID-8 ejerce sus efectos al inhibir la familia de quinasas reguladas por fosforilación de tirosina de doble especificidad (DYRK). Esta inhibición conduce a la activación de factores de transcripción clave como Sox2 y Oct3/4, que son esenciales para mantener la pluripotencia y la autorrenovación de las células madre embrionarias . El compuesto también modula la vía de señalización Wnt/β-catenina, apoyando aún más la proliferación y supervivencia de las células madre .
Compuestos similares:
Singularidad de this compound: this compound es único en su capacidad de mantener la autorrenovación y pluripotencia a largo plazo de las células madre embrionarias sin la necesidad de células nutricias o suero . Esto lo convierte en una herramienta valiosa para la investigación de células madre y posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ID-8 implica la formación de la estructura central del indol, seguida de modificaciones específicas del grupo funcional. La ruta sintética detallada y las condiciones de reacción son típicamente de propiedad privada y pueden variar según el fabricante .
Métodos de producción industrial: La producción industrial de this compound se lleva a cabo bajo condiciones controladas para garantizar una alta pureza y consistencia. El compuesto se fabrica bajo demanda, con un tiempo de entrega típico de 4 a 6 semanas .
Análisis De Reacciones Químicas
Tipos de reacciones: ID-8 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo del indol.
Sustitución: this compound puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo del indol se reemplazan por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de indolo-2,3-diona, mientras que la reducción puede producir varios compuestos de indol reducidos.
Comparación Con Compuestos Similares
Harmine: Another indole derivative that inhibits DYRK and has similar effects on stem cell maintenance.
AnnH31: A potent DYRK1A inhibitor with applications in cellular phosphorylation studies.
Uniqueness of ID-8: this compound is unique in its ability to sustain long-term self-renewal and pluripotency of embryonic stem cells without the need for feeder cells or serum . This makes it a valuable tool for stem cell research and potential therapeutic applications.
Actividad Biológica
ID-8 is a small molecule inhibitor primarily recognized for its specificity towards dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has garnered attention due to its significant biological activity in various cellular contexts, particularly in stem cell biology and neural differentiation. This article delves into the biochemical properties, effects on cellular processes, and relevant research findings related to this compound.
This compound functions as a selective inhibitor of DYRK1A, a kinase implicated in numerous cellular processes, including differentiation and proliferation. The compound was screened against a panel of 339 human protein kinases, revealing its preferential activity towards DYRK1A and related kinases such as DYRK1B and GSK3B. The inhibition profile showed that this compound has an IC50 value between 280–450 nM for several kinases, confirming its specificity (see Table 1) .
Table 1: IC50 Values of this compound Against Key Kinase Targets
Kinase Target | IC50 (nM) |
---|---|
DYRK1A | < 10 |
DYRK1B | < 10 |
GSK3A | 280 |
GSK3B | 450 |
CLK4 | 450 |
2. Effects on Stem Cell Biology
This compound has been shown to maintain the pluripotency of mouse embryonic stem cells (mESCs) by inhibiting differentiation pathways. In the presence of WNT3A, a known promoter of differentiation, this compound enhances the survival and proliferation of human embryonic stem cells (hESCs) while blocking the induction of lineage-specific genes .
In studies where hESCs were treated with this compound during neural induction, it was observed that the compound effectively insulated a subset of cells from differentiation signals, thereby preserving their self-renewal capabilities . This effect was particularly pronounced when this compound was administered concurrently with WNT3A.
3. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Hasegawa et al. (2012) demonstrated that this compound inhibits neural lineage specification in hESCs by blocking PAX6 expression, a marker for neural progenitors. The study highlighted that the presence of this compound during neural induction was crucial for its inhibitory effects on differentiation .
- Recent Findings (2018) indicated that this compound not only promotes kidney tubular epithelial cell proliferation after acute damage but also enhances cell survival under stress conditions induced by hypoxia or toxic agents like cadmium chloride . This suggests potential therapeutic applications for this compound in regenerative medicine.
4. Broader Implications and Future Directions
The specificity and effectiveness of this compound as a DYRK1A inhibitor position it as a valuable tool in both research and therapeutic contexts. Its ability to modulate key signaling pathways involved in stem cell maintenance and differentiation could lead to advancements in regenerative therapies and cancer treatment strategies.
Future research may focus on:
- Developing derivatives of this compound with improved efficacy or reduced side effects.
- Exploring the long-term effects of DYRK1A inhibition on tissue regeneration.
- Investigating the potential role of this compound in other disease models beyond stem cell biology.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-nitroindol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10-16(18(20)21)14-8-5-12(19)9-15(14)17(10)11-3-6-13(22-2)7-4-11/h3-9,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNWYXIOADGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355103 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147591-46-6 | |
Record name | ID-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ID-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ID-8 and what is its relevance in scientific research?
A: this compound is a cell line derived from spontaneous in vitro neoplastic transformation of C57BL/6 mouse ovarian surface epithelial cells. It is not a chemical compound but a biological entity widely used in ovarian cancer research. Notably, this compound cells do not express the estrogen receptor and are tumorigenic when injected into C57BL/6 mice. []
Q2: Why is the this compound cell line often used in ovarian cancer research?
A2: The this compound cell line is valuable in ovarian cancer research because it:
- Mimics human disease: this compound tumors share similarities with human ovarian tumors, including histopathological features and metastatic behavior. []
- Immunocompetent model: this compound cells can be implanted into immunocompetent C57BL/6 mice, allowing for the study of tumor-immune system interactions. [, ]
- Syngeneic model: Using this compound cells and C57BL/6 mice creates a syngeneic model, minimizing immune rejection and providing a more accurate representation of tumor development and treatment response. [, ]
Q3: What are the limitations of using the this compound cell line in preclinical studies?
A3: While valuable, the this compound model has limitations:
- Lower vascularization: this compound tumors exhibit less angiogenesis compared to human ovarian tumors, potentially impacting the translation of anti-angiogenic therapy results. []
- Biomarker discrepancy: Blood biomarkers like CA-125, IL-6, and VEGF, while associated with human ovarian cancer progression, do not directly correlate with tumor progression in the this compound syngeneic model. []
Q4: Have studies investigated manipulating the this compound cell line for specific research purposes?
A4: Yes, researchers have modified this compound cells to study various aspects of ovarian cancer:
- BRCA1 mutation modeling: Introducing a truncated Brca1 mutant into this compound cells creates a model for studying the effects of BRCA1 mutations on tumorigenicity and chemosensitivity. [, ]
- Chemokine expression: Engineering this compound cells to express chemokines CCL19 and CCL21 enhanced cisplatin sensitivity and prolonged survival in mice, suggesting a potential therapeutic strategy. []
Q5: What are the potential implications of using this compound cells in drug discovery?
A5: The this compound cell line, alongside in vivo studies using C57BL/6 mice, can be valuable for:
- Preclinical drug screening: Assessing the efficacy of novel therapeutic agents against ovarian cancer. [, , ]
- Understanding drug resistance: Investigating mechanisms of resistance to standard treatments and exploring strategies to overcome them. [, ]
- Evaluating combination therapies: Examining the synergistic effects of combining existing therapies with novel agents or treatment modalities. [, ]
Q6: Beyond drug development, how else is the this compound model being used?
A6: The this compound model is instrumental in research exploring:
- Tumor microenvironment: Understanding the complex interplay between tumor cells and the surrounding microenvironment, including immune cells and signaling molecules. [, ]
- Metastasis: Investigating the mechanisms driving ovarian cancer metastasis and identifying potential therapeutic targets to inhibit this process. [, ]
- Biomarker discovery: Exploring new biomarkers for early detection, monitoring treatment response, and predicting patient outcomes in ovarian cancer. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.